molecular formula C12H18Cl2F2N2 B2610322 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1286266-03-2

1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2610322
CAS No.: 1286266-03-2
M. Wt: 299.19
InChI Key: VWMCYFMOZJAYJY-UHFFFAOYSA-N
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Description

1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H16F2N2·2HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of two fluorine atoms on the benzyl group attached to the piperidine ring

Scientific Research Applications

1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorobenzyl)piperidin-4-aminedihydrochloride is not fully understood. It’s known to interact with a variety of biological targets.

Safety and Hazards

The safety data sheet for a similar compound, 1-(3,5-Difluorobenzyl)piperidin-4-amine dihydrochloride, suggests that it should be handled with care. If inhaled, the person should be moved to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed off immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2,5-difluorobenzyl chloride with piperidin-4-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include crystallization, filtration, and drying to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Difluorobenzyl)piperidin-4-amine dihydrochloride
  • 1-(2-Fluoroethyl)piperidin-4-amine dihydrochloride
  • 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride

Uniqueness

1-(2,5-Difluorobenzyl)piperidin-4-amine dihydrochloride is unique due to the specific positioning of the fluorine atoms on the benzyl group, which can influence its chemical reactivity and biological activity. This unique structure may result in different binding affinities and selectivities compared to similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2.2ClH/c13-10-1-2-12(14)9(7-10)8-16-5-3-11(15)4-6-16;;/h1-2,7,11H,3-6,8,15H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMCYFMOZJAYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=C(C=CC(=C2)F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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